molecular formula C11H15BrO B8532558 3-(2-Bromobutyl)phenyl methyl ether

3-(2-Bromobutyl)phenyl methyl ether

Cat. No. B8532558
M. Wt: 243.14 g/mol
InChI Key: CYPKEXQSELBPNH-UHFFFAOYSA-N
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Patent
US07649093B2

Procedure details

To a solution of 1-{[3-(methyloxy)phenyl]methyl}propyl methanesulfonate (52) (4.66 g, 18.0 mmol) in acetone (60 mL) was added LiBr (3.13 g, 36.1 mmol). The reaction mixture was refluxed under nitrogen for 8 h. Another 0.80 g of LiBr was added, and the reflux was continued for 1 h. Cooled to room temperature, the solid was filtered off and washed with acetone. The filtrate was concentrated to give the crude product as a brown oil. The crude product was purified by flash chromatography over SiO2 with hexanes:EtOAc (100:1) to give 2.07 g (47%) of the title compound (53) as a yellow oil. 1H NMR (400 MHz, CDCl3): δ 1.06 (t, J=7.2 Hz, 3H), 1.70-1.82 (m, 1H), 1.83-1.95 (m, 1H), 3.10-3.20 (m, 2H), 3.80 (s, 3H), 4.10-4.20 (m, 1H), 6.75-6.85 (m, 3H), 7.22 (t, J=7.9 Hz, 1H).
Name
1-{[3-(methyloxy)phenyl]methyl}propyl methanesulfonate
Quantity
4.66 g
Type
reactant
Reaction Step One
Name
Quantity
3.13 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
0.8 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CS(O[CH:6]([CH2:9][C:10]1[CH:15]=[CH:14][CH:13]=[C:12]([O:16][CH3:17])[CH:11]=1)[CH2:7][CH3:8])(=O)=O.[Li+].[Br-:19]>CC(C)=O>[CH3:17][O:16][C:12]1[CH:13]=[CH:14][CH:15]=[C:10]([CH2:9][CH:6]([Br:19])[CH2:7][CH3:8])[CH:11]=1 |f:1.2|

Inputs

Step One
Name
1-{[3-(methyloxy)phenyl]methyl}propyl methanesulfonate
Quantity
4.66 g
Type
reactant
Smiles
CS(=O)(=O)OC(CC)CC1=CC(=CC=C1)OC
Name
Quantity
3.13 g
Type
reactant
Smiles
[Li+].[Br-]
Name
Quantity
60 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
0.8 g
Type
reactant
Smiles
[Li+].[Br-]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed under nitrogen for 8 h
Duration
8 h
FILTRATION
Type
FILTRATION
Details
the solid was filtered off
WASH
Type
WASH
Details
washed with acetone
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
to give the crude product as a brown oil
CUSTOM
Type
CUSTOM
Details
The crude product was purified by flash chromatography over SiO2 with hexanes:EtOAc (100:1)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC1=CC(=CC=C1)CC(CC)Br
Measurements
Type Value Analysis
AMOUNT: MASS 2.07 g
YIELD: PERCENTYIELD 47%
YIELD: CALCULATEDPERCENTYIELD 47.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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